An In-depth Technical Guide to 4-(2-Methoxyethyl)pyridine
An In-depth Technical Guide to 4-(2-Methoxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-Methoxyethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical characteristics, synthesis, and reactivity. While specific experimental data for this compound is limited in publicly accessible literature, this guide offers a framework for its study and application by drawing comparisons with related pyridine derivatives and providing theoretical insights. The potential applications, particularly in drug discovery, are explored based on the structural motifs present in the molecule.
Introduction: The Pyridine Scaffold in Modern Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of biologically active molecules and functional materials.[1] Its unique electronic properties, including its basic nitrogen atom, aromaticity, and ability to participate in various non-covalent interactions, make it a privileged structure in drug design.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as solubility, metabolic stability, and target-binding affinity.[1]
4-(2-Methoxyethyl)pyridine, a derivative featuring a methoxyethyl substituent at the 4-position, presents an interesting combination of a polar pyridine core and a flexible, ether-containing side chain. This structural arrangement has the potential to influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide aims to consolidate the known information on 4-(2-Methoxyethyl)pyridine and provide a scientific basis for its further investigation and utilization.
Physicochemical Properties
General Properties
| Property | Value | Source(s) |
| CAS Number | 70289-28-0 | [3] |
| Molecular Formula | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| Appearance | Not explicitly reported; likely a liquid at room temperature based on related compounds. |
Key Physical and Chemical Parameters
| Parameter | Value | Source(s) |
| Boiling Point | 92-93 °C at 10 Torr | [4] |
| Melting Point | Data not available. | |
| Density | Predicted: 1.01 g/cm³ | Inferred from related compounds |
| pKa | Data not available. Predicted to be similar to other 4-alkylpyridines (pKa ~6). | |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in nonpolar solvents is anticipated. | [5][6] |
Discussion of Properties:
The boiling point suggests that 4-(2-Methoxyethyl)pyridine is a relatively high-boiling liquid under atmospheric pressure. The absence of a reported melting point in the literature suggests it may have a low melting point or exist as a liquid at ambient temperatures.
The pKa of the pyridinium ion is a critical parameter influencing its behavior in biological systems. While an experimental value is not available, it is expected to be in the range of other 4-alkylpyridines, indicating it will be partially protonated at physiological pH.
The solubility profile is dictated by the interplay of the polar pyridine ring and the methoxyethyl side chain. The pyridine nitrogen can act as a hydrogen bond acceptor, and the ether oxygen can also participate in hydrogen bonding, suggesting good solubility in protic solvents.[5][6]
Synthesis and Reactivity
Synthetic Approaches
While a specific, detailed laboratory protocol for the synthesis of 4-(2-Methoxyethyl)pyridine is not prominently described in the reviewed literature, its synthesis can be envisioned through established methods for the functionalization of pyridines. A plausible synthetic route involves the etherification of 4-(2-hydroxyethyl)pyridine.
Hypothetical Synthesis Workflow:
Figure 1: A plausible synthetic route to 4-(2-Methoxyethyl)pyridine via Williamson ether synthesis.
Experimental Protocol (Hypothetical):
-
Deprotonation: To a solution of 4-(2-hydroxyethyl)pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Alkylation: After stirring for a period to ensure complete deprotonation, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation under reduced pressure.
Reactivity Profile
The reactivity of 4-(2-Methoxyethyl)pyridine is primarily governed by the pyridine ring and the methoxyethyl substituent.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It readily reacts with electrophiles, such as alkyl halides and Lewis acids, to form pyridinium salts.[7] This nitrogen can also be oxidized to an N-oxide.[7]
-
Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom.[7] Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially when activated by an electron-withdrawing group or upon N-alkylation.[8]
-
Methoxyethyl Side Chain: The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The methylene groups adjacent to the pyridine ring and the oxygen atom may be susceptible to radical reactions.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Pyridine Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), each integrating to 2H. The protons at the 2- and 6-positions will appear as a doublet, and the protons at the 3- and 5-positions will also appear as a doublet.
-
Ethyl Protons: Two triplets in the aliphatic region. The methylene group attached to the pyridine ring (C-CH₂-CH₂-O) would likely appear around δ 2.8-3.0 ppm. The methylene group adjacent to the oxygen (CH₂-O-CH₃) would be expected further downfield, around δ 3.6-3.8 ppm.
-
Methoxy Protons: A singlet integrating to 3H for the methyl group (O-CH₃) would be expected around δ 3.3-3.4 ppm.
-
-
¹³C NMR:
-
Pyridine Carbons: Signals for the pyridine carbons would appear in the aromatic region (δ 120-150 ppm). The carbon at the 4-position, bearing the substituent, would have a distinct chemical shift.
-
Aliphatic Carbons: Signals for the two methylene carbons of the ethyl group and the methoxy carbon would be observed in the upfield region (δ 30-75 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-O-C stretching (ether): A strong band around 1100-1150 cm⁻¹
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 137. Common fragmentation patterns for alkylpyridines include cleavage of the C-C bond beta to the pyridine ring (benzylic-type cleavage).[9][10] The loss of a methoxy radical (•OCH₃) or a methoxyethyl radical (•CH₂CH₂OCH₃) are also plausible fragmentation pathways.
Applications in Drug Discovery and Development
The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.[2][11] The introduction of a methoxyethyl group at the 4-position of the pyridine ring can favorably modulate the compound's properties for drug development.
Potential Roles of the 4-(2-Methoxyethyl)pyridine Moiety:
-
Improved Solubility and Permeability: The ether functionality can enhance aqueous solubility and may also improve cell membrane permeability, which are crucial for oral bioavailability.
-
Metabolic Stability: The methoxyethyl group may offer a site for metabolism, but its presence can also block metabolism at other positions, potentially leading to a more favorable pharmacokinetic profile.
-
Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in a biological target. The flexible methoxyethyl side chain can explore and occupy hydrophobic pockets within a binding site.
While no commercial drugs explicitly containing the 4-(2-Methoxyethyl)pyridine fragment were identified in the literature search, numerous patents describe the use of substituted pyridines in the development of novel therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and central nervous system disorders.[12] The structural features of 4-(2-Methoxyethyl)pyridine make it an attractive building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Safety and Toxicology
Specific toxicological data for 4-(2-Methoxyethyl)pyridine is not available. However, information on related compounds, such as 4-methoxypyridine, can provide some guidance. 4-Methoxypyridine is classified as a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation.
As with all pyridine derivatives, appropriate safety precautions should be taken when handling 4-(2-Methoxyethyl)pyridine. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
4-(2-Methoxyethyl)pyridine is a pyridine derivative with potential applications in medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited, this guide provides a foundational understanding of its physicochemical properties, potential synthetic routes, and reactivity based on the well-established chemistry of pyridines. The presence of the methoxyethyl group is anticipated to confer favorable properties for drug development, making this compound a valuable building block for the synthesis of new chemical entities. Further experimental investigation is warranted to fully characterize this compound and explore its potential in various applications.
References
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2021). MDPI.
- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents. (n.d.).
- CN1333751A - Substituted pyridine Herbicides - Google Patents. (n.d.).
-
(PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones - ResearchGate. (2017). Retrieved from [Link]
-
Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
-
FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... - ResearchGate. (n.d.). Retrieved from [Link]
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.).
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. (n.d.). Retrieved from [Link]
-
New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. (n.d.). Retrieved from [Link]
- US5616581A - Pharmaceutical use of pyridine compounds - Google Patents. (n.d.).
-
Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (n.d.). Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
-
Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PubMed Central. (n.d.). Retrieved from [Link]
-
Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - NIH. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Retrieved from [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. (2023). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2023). Retrieved from [Link]
-
Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed. (2005). Retrieved from [Link]
-
Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem. (n.d.). Retrieved from [Link]
-
Solvent - Wikipedia. (n.d.). Retrieved from [Link]
-
2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem. (n.d.). Retrieved from [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH. (n.d.). Retrieved from [Link]
-
Some pyridine derivatives as "route-specific markers" in 4-methoxyamphetamine (PMA) prepared by the Leuckart Method Studies on the role of the aminating agent in their distribution in the final product - PubMed. (2005). Retrieved from [Link]
- The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. (2008).
-
13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.). Retrieved from [Link]
- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents. (n.d.).
-
Publications & Patents - MedChemica. (n.d.). Retrieved from [Link]
-
Pyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Pyridine derivatives for treating psychiatric disorders - Patent US-2025270173-A1. (n.d.). Retrieved from [Link]
-
(A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts - DTIC. (n.d.). Retrieved from [Link]
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 4. 4-(2-methoxyethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. US5616581A - Pharmaceutical use of pyridine compounds - Google Patents [patents.google.com]




